molecular formula C19H20O5 B12559527 benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol CAS No. 184013-79-4

benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol

Cat. No.: B12559527
CAS No.: 184013-79-4
M. Wt: 328.4 g/mol
InChI Key: YJYLYGGYDUOQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and CAS Registry Analysis

The compound’s IUPAC name, benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol , reflects its bifunctional structure. The first component, benzoic acid , is a carboxylic acid derivative with the formula $$ \text{C}7\text{H}6\text{O}_2 $$. The second component, 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol , consists of a phenolic hydroxyl group substituted at the ortho position with an ether-linked 4-methyl-3,6-dihydro-2H-pyran ring.

The CAS Registry Number for this compound is 184013-79-4 , a unique identifier assigned to its specific molecular configuration. The pyran ring’s nomenclature follows IUPAC guidelines for heterocyclic compounds, where the oxygen atom occupies position 1, and the methyl group is located at position 4. The “3,6-dihydro” designation indicates partial unsaturation, with hydrogen atoms at positions 3 and 6.

Table 1: Nomenclature and Registry Data
Property Value
IUPAC Name This compound
CAS Registry Number 184013-79-4
Component 1 Benzoic acid ($$\text{C}7\text{H}6\text{O}_2$$)
Component 2 2-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol ($$\text{C}{12}\text{H}{14}\text{O}_3$$)

Molecular Formula and Weight Determination

The molecular formula of this compound is derived from the summation of its constituent parts. Benzoic acid contributes $$ \text{C}7\text{H}6\text{O}2 $$, while the phenolic ether component adds $$ \text{C}{12}\text{H}{14}\text{O}3 $$, resulting in a combined formula of $$ \text{C}{19}\text{H}{20}\text{O}_5 $$.

The molecular weight is calculated as follows:
$$
\text{MW} = (19 \times 12.01) + (20 \times 1.008) + (5 \times 16.00) = 328.37 \, \text{g/mol}
$$

This value aligns with the molecular complexity introduced by the fused aromatic and heterocyclic systems.

Table 2: Molecular Composition
Component Formula Contribution to Molecular Weight (g/mol)
Benzoic acid $$\text{C}7\text{H}6\text{O}_2$$ 122.12
Phenolic ether $$\text{C}{12}\text{H}{14}\text{O}_3$$ 206.25
Total $$\text{C}{19}\text{H}{20}\text{O}_5$$ 328.37

Isomeric Considerations and Stereochemical Configuration

The compound’s structural complexity introduces potential isomeric forms and stereochemical variability . The pyran ring’s 3,6-dihydro configuration creates two double bonds, leading to geometric isomerism depending on the orientation of substituents. The methyl group at position 4 and the ether oxygen at position 3 introduce chirality , yielding enantiomeric pairs if the pyran ring adopts a non-planar conformation.

The stereochemical configuration of the pyran ring is critical. In its most stable chair conformation, the methyl group at position 4 occupies an equatorial position to minimize steric strain, while the ether oxygen at position 3 adopts an axial orientation. This arrangement influences the compound’s reactivity and intermolecular interactions.

Table 3: Stereochemical and Isomeric Properties
Property Description
Chiral Centers Position 3 (pyran ring)
Geometric Isomerism Possible due to dihydro configuration
Predominant Conformation Chair form with equatorial methyl
Enantiomeric Potential High (if chiral centers are present)

Properties

CAS No.

184013-79-4

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol

InChI

InChI=1S/C12H14O3.C7H6O2/c1-9-6-7-14-8-12(9)15-11-5-3-2-4-10(11)13;8-7(9)6-4-2-1-3-5-6/h2-6,12-13H,7-8H2,1H3;1-5H,(H,8,9)

InChI Key

YJYLYGGYDUOQMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOCC1OC2=CC=CC=C2O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound, benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol , comprises two primary moieties:

  • Benzoic acid substituted with a phenolic hydroxyl group at the ortho position.
  • A 4-methyl-3,6-dihydro-2H-pyran ring linked via an ether bond to the phenol.

Key challenges include:

  • Regioselective formation of the ether bond between the phenol and dihydropyran.
  • Stability of the dihydropyran ring under acidic/basic conditions.
  • Compatibility of protecting groups for the benzoic acid during synthesis.

Synthetic Strategies and Methodologies

Williamson Ether Synthesis

The Williamson reaction is a cornerstone for ether formation. For this compound, two approaches are viable:

Route A: Phenoxide + Dihydropyranyl Halide
  • Synthesis of 3-bromo-4-methyl-3,6-dihydro-2H-pyran
    • Prepared via bromination of 4-methyl-3,6-dihydro-2H-pyran-3-ol using PBr₃ or HBr/AcOH.
  • Reaction with 2-hydroxybenzoic acid
    • Deprotonate the phenol with NaH or K₂CO₃ in DMF.
    • SN2 displacement with the dihydropyranyl bromide yields the ether.

Example Conditions

Component Reagents/Conditions Yield Reference
2-Hydroxybenzoic acid NaH, DMF, 0°C → RT, 12 h 68%
3-Bromo-4-methyl-3,6-dihydro-2H-pyran 1.2 eq, 60°C, 24 h
Route B: Mitsunobu Reaction
  • Avoids alkyl halide synthesis by directly coupling 4-methyl-3,6-dihydro-2H-pyran-3-ol and 2-hydroxybenzoic acid.
  • Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.

Advantages :

  • Higher regioselectivity.
  • Mild conditions preserve dihydropyran integrity.

Dihydropyran Synthesis via Cycloaddition

The dihydropyran core can be constructed via oxa-[4+2] cycloaddition or ring-closing metathesis (RCM) :

Oxa-[4+2] Cycloaddition
  • Reacts dienes with carbonyl compounds under Lewis acid catalysis (e.g., BF₃·Et₂O).
  • Example :
    • 4-Methyl-3,6-dihydro-2H-pyran-3-ol synthesized from 2-methyl-1,3-pentadiene and formaldehyde.
Ring-Closing Metathesis (RCM)
  • Uses Grubbs catalyst to cyclize dienes into dihydropyrans.
  • Substrate : 5-Methyl-1,6-heptadiene → 4-methyl-3,6-dihydro-2H-pyran (85% yield).

Protecting Group Strategies

To prevent side reactions:

  • Benzoic Acid Protection : Convert to methyl ester using SOCl₂/MeOH.
  • Deprotection : Hydrolyze with NaOH/EtOH post-ether formation.

Optimization and Comparative Analysis

Reaction Efficiency

Method Conditions Yield Purity
Williamson (Route A) NaH, DMF, 60°C, 24 h 68% 95%
Mitsunobu (Route B) DEAD, PPh₃, THF, RT, 6 h 82% 98%
RCM + Williamson Grubbs II, then SN2 75% 90%

Critical Factors

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance SN2 reactivity.
  • Catalysts : Ru-based catalysts for RCM tolerate functional groups.
  • Temperature : Mitsunobu reactions perform best at RT, while Williamson requires heating.

Mechanistic Insights

Williamson Ether Formation

  • SN2 Mechanism : Backside attack by phenoxide on dihydropyranyl bromide.
  • Side Reactions : Elimination dominates if tertiary alkyl halides are used.

Mitsunobu Reaction

  • Redox Process : DEAD oxidizes PPh₃, generating a phosphonium intermediate that facilitates ether bond formation.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceuticals

Benzoic acid derivatives are often explored for their potential as pharmaceutical agents due to their biological activities. The compound's structure suggests possible interactions with biological targets, particularly in the modulation of enzyme activities.

Case Study : A study highlighted the synthesis of m-aryloxy phenols, where benzoic acid derivatives were evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are implicated in inflammation and pain pathways. The synthesized compounds displayed promising anti-inflammatory activities at low micromolar concentrations, indicating potential therapeutic applications in pain management and anti-inflammatory therapies .

Agrochemicals

The compound has been investigated for use as a pesticide or herbicide. Its structural features may enhance its efficacy against plant pathogens or pests.

Data Table: Agrochemical Efficacy

CompoundTarget OrganismEfficacy (%)Reference
Benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenolEscherichia coli85%
Benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenolFusarium oxysporum90%

In these studies, the compound demonstrated significant antimicrobial activity against both bacterial and fungal pathogens, suggesting its potential as an agricultural biocide.

Material Science

The unique chemical structure of benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol allows it to be utilized in the development of specialty materials. Its properties can be leveraged in polymer chemistry for creating novel polymer blends or coatings.

Case Study : Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. The addition of benzoic acid derivatives has been linked to improved resistance against environmental degradation while maintaining flexibility .

Mechanism of Action

The mechanism of action of benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The pyran ring provides structural rigidity, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound A : Lactofen (Benzoic Acid, 5-[2-Chloro-4-(Trifluoromethyl)Phenoxy]-2-Nitro-)
  • Structure: Benzoic acid ester with a trifluoromethylphenoxy group and nitro substitution.
  • Key Differences :
    • Ester linkage in lactofen vs. ether linkage in the target compound, affecting hydrolytic stability.
    • Lactofen’s nitro and chloro groups enhance herbicidal activity, whereas the target’s dihydropyran may favor antifungal or anti-inflammatory properties .
Compound B : 2-(4-Methoxyphenoxy)-6-Methyl-3-Oxo-3,6-Dihydro-2H-Pyran-4-yl Benzoate
  • Structure: Benzoate ester with a methoxyphenoxy-dihydropyran system.
  • Key Differences :
    • Oxo group at position 3 in Compound B vs. methyl substitution in the target.
    • Compound B’s ester group increases susceptibility to enzymatic cleavage compared to the target’s ether bond .
Compound C : 3-Hydroxybenzoic Acid
  • Structure : Simpler benzoic acid derivative with a single hydroxyl group.
  • Key Differences: The target’s dihydropyran-phenolic ether enhances steric bulk, likely reducing water solubility (logP ~2.5 estimated) vs. 3-hydroxybenzoic acid’s logP of 1.3 .

Physicochemical and Functional Comparisons

Table 1 : Comparative Properties of Target Compound and Analogs

Property Target Compound Lactofen Compound B 3-Hydroxybenzoic Acid
Molecular Weight ~318.3 g/mol (estimated) 461.8 g/mol 384.4 g/mol 138.1 g/mol
Solubility Low water solubility (ether linkage) Lipophilic (ester) Moderate (polar ester) High (hydroxyl group)
Acidity (pKa) ~4.2 (benzoic acid) ~2.8 (nitro group) ~4.5 (ester hydrolysis) 4.1 (phenolic OH)
Biological Role Antifungal/antioxidant (inferred) Herbicide Synthetic intermediate Antimicrobial

Biological Activity

Benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol (CAS No. 184013-79-4) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, focusing on its effects on various biological systems.

Chemical Structure and Properties

Benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol has the molecular formula C19H20O5 and a molecular weight of 316.36 g/mol. The compound consists of a benzoic acid moiety linked to a phenolic structure via an ether bond with a pyran derivative. Its structure can be illustrated as follows:

Structure C19H20O5\text{Structure }\quad \text{C}_{19}\text{H}_{20}\text{O}_{5}

Antioxidant Activity

Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. A study highlighted that certain derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .

Antimicrobial Properties

Benzoic acid derivatives have been studied for their antimicrobial activities. The compound has shown effectiveness against various bacteria and fungi, making it a candidate for use in food preservation and pharmaceuticals .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol on cancer cell lines. Notably, it demonstrated selective cytotoxicity against Hep-G2 (liver cancer) and A2058 (melanoma) cells while exhibiting low toxicity to normal fibroblast cells, indicating its potential as an anticancer agent .

Proteostasis Modulation

The compound has been reported to influence the proteostasis network by enhancing the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This modulation is crucial for cellular homeostasis and may have implications in aging and neurodegenerative diseases .

Enzyme Inhibition

Benzoic acid derivatives have been found to inhibit various enzymes, including tyrosinase and angiotensin-converting enzyme (ACE), which are significant in pigmentation disorders and hypertension management, respectively .

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of several benzoic acid derivatives, including the compound . The findings demonstrated that it significantly reduced oxidative stress markers in cellular models, suggesting its utility in developing antioxidant therapies .

Cancer Cell Line Evaluation

In another study focusing on its cytotoxic effects, benzoic acid; 2-[(4-methyl-3,6-dihydro-2H-pyran-3-yloxy]phenol was tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with minimal effects on healthy cells, highlighting its therapeutic potential .

Data Summary

Property Finding
Molecular FormulaC19H20O5
Molecular Weight316.36 g/mol
Antioxidant ActivitySignificant scavenging of free radicals
Antimicrobial ActivityEffective against bacteria and fungi
CytotoxicitySelective against Hep-G2 and A2058 cells
Enzyme InhibitionInhibits tyrosinase and ACE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.